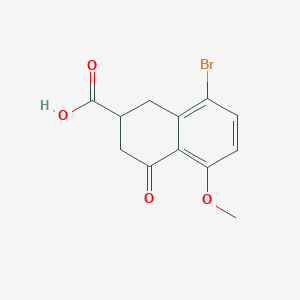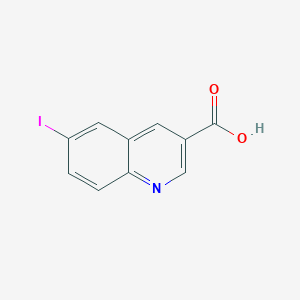![molecular formula C9H12BrNO3S2 B11831279 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazine ring, and a bromopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur and a nitrogen source under controlled conditions.
Introduction of the Bromopropyl Group: The bromopropyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thieno ring with 3-bromopropylamine in the presence of a base such as sodium hydride.
Formation of the Thiazine Ring: The thiazine ring is formed by reacting the intermediate product with a suitable thiol or thioamide under acidic conditions.
Oxidation to Form the Sulfone: The final step involves the oxidation of the thiazine ring to introduce the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfone moiety, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Derivatives with various functional groups replacing the bromopropyl group.
Scientific Research Applications
2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. The bromopropyl group allows for covalent binding to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfone moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the thieno and thiazine rings can interact with various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Lacks the bromopropyl group, resulting in different reactivity and applications.
2-(3-methoxypropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide: Contains a methoxypropyl group instead of a bromopropyl group, leading to variations in chemical behavior and biological activity.
Uniqueness
The presence of the bromopropyl group in 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide imparts unique reactivity, allowing for specific covalent modifications of biological targets. This makes it a valuable compound for the development of targeted therapeutics and advanced materials.
Properties
Molecular Formula |
C9H12BrNO3S2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2 |
InChI Key |
NIGWFBLJCYPFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)
![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)
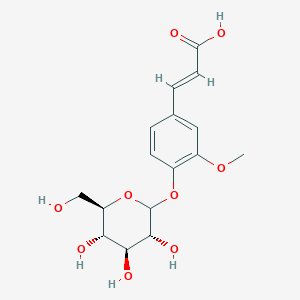
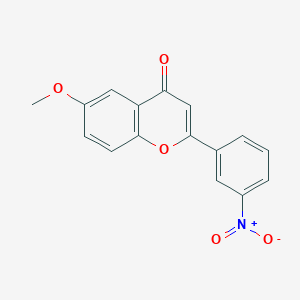

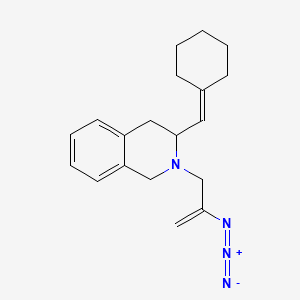
![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
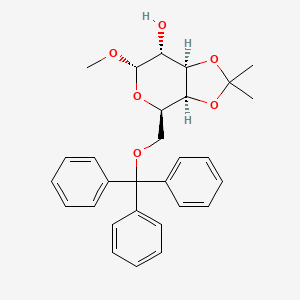


![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
